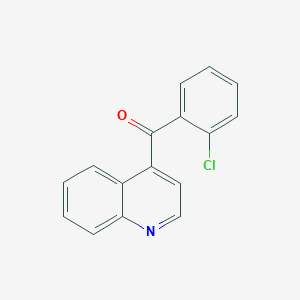

4-(2-Chlorobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGJDJLGGXGEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Chlorobenzoyl Quinoline and Its Derivatives

Established Quinoline (B57606) Ring-Forming Reactions and Their Adaptability for Benzoyl Substitution

Classical quinoline syntheses, developed over a century ago, remain fundamental in heterocyclic chemistry. Their adaptability for preparing specifically substituted derivatives like 4-(2-Chlorobenzoyl)quinoline hinges on the careful selection of precursor molecules that contain the pre-installed benzoyl moiety.

Friedländer Condensation and its Mechanistic Variations

The Friedländer synthesis is one of the most direct and versatile methods for quinoline construction. nih.govwikipedia.org It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically a ketone or β-diketone. wikipedia.orgalfa-chemistry.comorganicreactions.org

To synthesize this compound via this route, the required precursors are a 2-aminoaryl ketone, such as 2-aminobenzophenone, and a specialized β-dicarbonyl compound, namely 1-(2-chlorophenyl)-3-arylpropane-1,3-dione. The reaction proceeds through an initial aldol-type condensation between the enolate of the dicarbonyl compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by an intramolecular cyclization via attack of the aniline (B41778) nitrogen onto the remaining carbonyl group, and a final dehydration step to yield the aromatic quinoline ring. wikipedia.org The choice of catalyst (acidic or basic) can influence reaction rates and yields, with various modern catalysts, including ionic liquids and metal-organic frameworks, being developed to optimize the process. nih.gov

Table 1: Friedländer Synthesis for 4-Aroylquinolines

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|

| 2-Aminoaryl ketone | β-Diketone with aroyl group | Acid or Base catalysis | 2,4-Disubstituted quinoline |

Mechanistic variations primarily concern the sequence of events. One pathway involves the initial formation of a Schiff base between the aniline and one of the ketone functionalities, followed by an intramolecular aldol (B89426) reaction to close the ring. wikipedia.org Another pathway begins with the aldol addition, followed by cyclization and dehydration. wikipedia.org Regardless of the precise mechanism, the strategy's success is contingent on the availability of the appropriate substituted dicarbonyl precursor.

Conrad-Limpach and Knorr Quinoline Syntheses

The Conrad-Limpach and the related Knorr syntheses are classical methods that involve the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The Conrad-Limpach synthesis typically proceeds through the formation of an enamine intermediate, which upon thermal cyclization yields a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgsynarchive.com

Adaptation of this method for the direct synthesis of this compound is not straightforward, as the primary product is a 4-hydroxyquinoline. wikipedia.org A hypothetical adaptation would require a β-ketoester containing the (2-chlorobenzoyl)acetyl group, such as ethyl 2-(2-chlorobenzoyl)acetate. The reaction with an aniline would lead to a 4-hydroxy-3-(2-chlorobenzoyl)quinoline derivative. Subsequent chemical modifications would be necessary to remove the hydroxyl group at the C4 position and potentially the substituent at C3, making this a multi-step and less direct approach compared to the Friedländer synthesis for the target compound.

The Knorr quinoline synthesis, which involves the cyclization of β-ketoanilides in the presence of a strong acid, typically yields 2-hydroxyquinolines (2-quinolones) and is therefore not suitable for preparing C4-substituted quinolines of this type.

Table 2: Conrad-Limpach Synthesis Adaptability

| Reactant 1 | Reactant 2 | Key Conditions | Primary Product | Suitability for Target |

|---|---|---|---|---|

| Aniline | β-Ketoester | Heat (~250 °C) wikipedia.org | 4-Hydroxyquinoline wikipedia.orgsynarchive.com | Low (requires dehydroxylation) |

Povarov Reaction Protocols for Quinoline Formation

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines through a formal aza-Diels-Alder [4+2] cycloaddition. sci-rad.com The reaction typically involves an N-arylimine (dienophile) and an electron-rich alkene (diene), often catalyzed by a Lewis or Brønsted acid. sci-rad.com The resulting tetrahydroquinoline can subsequently be oxidized to the corresponding quinoline.

To apply this methodology for the synthesis of this compound, a specific set of reactants would be required. The imine could be formed from an aniline and an aldehyde. The crucial component would be the alkene, which would need to be a vinyl ketone, specifically a (2-chlorophenyl)vinyl ketone. The cycloaddition between the N-arylimine and this vinyl ketone would, in theory, place the 2-chlorobenzoyl group at the C4 position of the resulting tetrahydroquinoline ring. However, a significant challenge in this approach is controlling the regioselectivity of the cycloaddition. The final step would involve an oxidation to aromatize the heterocyclic ring. Modern variations of the Povarov reaction include three-component protocols where the aniline, aldehyde, and alkene are reacted in a single pot. sci-rad.comorganic-chemistry.org

Table 3: Povarov Reaction Adaptability

| Reactant 1 (Imine) | Reactant 2 (Alkene) | Key Conditions | Intermediate/Product | Key Challenges |

|---|---|---|---|---|

| N-Arylimine | Electron-rich alkene | Lewis/Brønsted acid catalysis sci-rad.com | Tetrahydroquinoline | N/A |

Contemporary Methodologies for Functionalized Quinoline Synthesis

Modern synthetic chemistry has introduced powerful new tools for the construction of complex heterocycles, often relying on transition-metal catalysis to forge bonds in ways not possible through classical methods.

Metal-Catalyzed C-H Activation and Heteroannulation Strategies

Transition-metal-catalyzed C-H activation has emerged as a highly efficient strategy for molecular construction, valued for its atom and step economy. rsc.org These methods typically involve a transition metal catalyst (e.g., based on rhodium, palladium, or cobalt) that selectively activates a C-H bond, often guided by a directing group, allowing for the introduction of a new functional group. rsc.orgnih.gov

While many C-H activation strategies focus on the functionalization of a pre-formed quinoline ring, heteroannulation strategies build the ring itself. For example, cobalt-catalyzed C-H activation has been employed in the synthesis of quinazolines through the annulation of arenes with coupling partners like dioxazolones. nih.govorganic-chemistry.org However, the direct synthesis of a 4-aroylquinoline like this compound via a C-H activation/annulation pathway from simple aromatic precursors is not a commonly reported transformation. Such a reaction would require the catalytic coupling of an aniline derivative, a source for the C2 and C3 atoms, and a component to introduce the C4-aroyl group in a single, highly orchestrated cascade.

Oxidative Annulation Approaches

Oxidative annulation reactions construct cyclic systems by forming two or more bonds in a single operation under oxidative conditions. mdpi.com These reactions often utilize transition-metal catalysts and an external oxidant (such as O₂, Cu(II), or Ag(I) salts) to facilitate the cyclization and subsequent aromatization.

Various oxidative annulation strategies have been developed for quinoline synthesis. For instance, copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils has been reported for the synthesis of 2,3-diaroylquinolines, and palladium-catalyzed carbonylative annulation can yield fused 2-quinolones. mdpi.comrsc.org While these methods are powerful for creating highly substituted quinolines, specific protocols that lead directly to the formation of 4-aroylquinolines are less common. An approach reported for the synthesis of 4-arylquinolines involves the oxidative cyclization of aryl ketones with anilines, where DMSO serves as a methylene (B1212753) source. mdpi.com Adapting such a method for a 4-aroylquinoline would require a significant modification of the reaction pathway to incorporate a carbonyl linker.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Aminobenzophenone |

| 1-(2-Chlorophenyl)-3-arylpropane-1,3-dione |

| 4-Hydroxyquinoline |

| 4-Quinolone |

| Ethyl 2-(2-chlorobenzoyl)acetate |

| 4-Hydroxy-3-(2-chlorobenzoyl)quinoline |

| 2-Hydroxyquinoline |

| 2-Quinolone |

| Tetrahydroquinoline |

| (2-Chlorophenyl)vinyl ketone |

| N-Arylimine |

| Dioxazolone |

| Quinazoline |

| Anthranil |

| Sulfoxonium ylide |

| 2,3-Diaroylquinoline |

| 2-Quinolones |

| Aniline |

Multicomponent Reaction (MCR) Pathways for Quinoline Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. harvard.edudntb.gov.ua This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. harvard.edu Several MCRs are well-suited for the synthesis of the quinoline scaffold.

One prominent example is the Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.goviipseries.orgimist.ma This reaction is particularly relevant as the resulting carboxylic acid at the 4-position can serve as a synthetic handle for the introduction of the desired 2-chlorobenzoyl moiety. Recent advancements in the Doebner reaction have focused on expanding its substrate scope, particularly for anilines bearing electron-withdrawing groups, which traditionally give low yields. nih.gov

The Pfitzinger reaction offers another versatile MCR route to quinoline-4-carboxylic acids, involving the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgimist.ma Like the Doebner reaction, the Pfitzinger synthesis provides a strategically functionalized quinoline core ready for further elaboration at the 4-position.

The Combes quinoline synthesis is another classical MCR that involves the reaction of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. While traditionally a two-step process, modern variations have allowed for one-pot syntheses.

Below is a table summarizing key features of these MCRs for quinoline synthesis:

| Reaction | Reactants | Key Product Feature | Advantages |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Direct access to C4-functionalized quinolines |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Versatile for various carbonyl compounds |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Direct introduction of substituents at C2 and C4 |

Superacid-Catalyzed Cyclization Methods

Superacid catalysis provides a powerful method for promoting cyclization reactions that might otherwise be sluggish or require harsh conditions. In the context of quinoline synthesis, superacids can facilitate the cyclization of vinylogous imines, which can be formed from the condensation of anilines and cinnamaldehydes, to afford quinoline derivatives. google.com The proposed mechanism involves the formation of dicationic superelectrophilic intermediates that readily undergo cyclization. google.com Aromatization of the newly formed ring is then promoted by the superacidic medium. google.com

Triflic acid (CF₃SO₃H) is a commonly employed superacid in these transformations. The high acidity of triflic acid allows the reaction to proceed at lower temperatures compared to other strong acids, often leading to higher yields and cleaner reactions.

Specific Approaches for Introducing the 2-Chlorobenzoyl Moiety at the 4-Position

The introduction of an acyl group, specifically the 2-chlorobenzoyl moiety, at the 4-position of the quinoline nucleus is a non-trivial transformation. Direct Friedel-Crafts acylation of the quinoline ring is generally not a viable strategy as it tends to occur on the benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring, and often leads to a mixture of products. Therefore, more regioselective methods are required.

As mentioned, direct electrophilic acylation at the C4 position of an unsubstituted quinoline is challenging. However, if the quinoline ring is sufficiently activated with electron-donating groups, electrophilic substitution can be directed to specific positions. For the synthesis of this compound, indirect methods are generally more effective.

One such indirect approach involves the synthesis of a quinoline-4-carboxylic acid via a multicomponent reaction like the Doebner or Pfitzinger reaction. nih.goviipseries.orgimist.ma The carboxylic acid can then be converted to a more reactive derivative, such as an acyl chloride or a Weinreb amide , for subsequent reaction with an appropriate organometallic reagent. orientjchem.orgwikipedia.orgorganic-chemistry.org

The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful intermediate as it reacts with Grignard or organolithium reagents to afford ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgorganic-chemistry.org In this context, quinoline-4-carboxylic acid would first be converted to the corresponding Weinreb amide. Subsequent reaction with 2-chlorophenylmagnesium bromide or 2-chlorophenyllithium would then yield the desired this compound.

Another strategy involves the conversion of the carboxylic acid to its corresponding acyl chloride, which can then be reacted with an organocuprate reagent (Gilman reagent) derived from 2-chlorobenzene. chemistrysteps.com Organocuprates are known to react efficiently with acyl chlorides to produce ketones. chemistrysteps.com

Transition metal-catalyzed cross-coupling reactions provide a powerful and regioselective method for the formation of carbon-carbon bonds. For the synthesis of this compound, a pre-functionalized quinoline, such as a 4-haloquinoline, can be coupled with a suitable 2-chlorobenzoyl equivalent.

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a widely used method. nih.govresearchgate.net In this approach, a 4-chloroquinoline (B167314) could be coupled with a 2-chlorobenzoylboronic acid or its ester. However, the preparation of acylboronic acids can be challenging.

A more practical approach would be a Stille coupling , which utilizes an organotin reagent. harvard.edulibretexts.orgwikipedia.org A 4-stannylquinoline could be coupled with 2-chlorobenzoyl chloride in the presence of a palladium catalyst. harvard.eduwikipedia.org Alternatively, a 4-haloquinoline can be coupled with a 2-chlorobenzoylstannane.

The Negishi coupling offers another excellent alternative, employing an organozinc reagent. dntb.gov.uaorganic-chemistry.orgorganic-chemistry.orgnih.gov A 4-quinolylzinc reagent, which can be prepared from a 4-haloquinoline, can be coupled with 2-chlorobenzoyl chloride using a palladium or nickel catalyst. dntb.gov.uaorganic-chemistry.org This method is known for its high functional group tolerance and reactivity.

The following table summarizes these regioselective cross-coupling strategies:

| Coupling Reaction | Quinoline Substrate | 2-Chlorobenzoyl Equivalent | Catalyst |

|---|---|---|---|

| Suzuki Coupling | 4-Chloroquinoline | 2-Chlorobenzoylboronic acid | Palladium |

| Stille Coupling | 4-Stannylquinoline | 2-Chlorobenzoyl chloride | Palladium |

| Negishi Coupling | 4-Quinolylzinc | 2-Chlorobenzoyl chloride | Palladium or Nickel |

Combinatorial Synthesis and Library Generation of Quinoline Derivatives

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis of large numbers of compounds, known as libraries. The quinoline scaffold is well-suited for combinatorial synthesis due to the availability of multiple points for diversification.

Solution-phase parallel synthesis and solid-phase synthesis are two common approaches for generating quinoline libraries. In a solution-phase approach, reactions are carried out in parallel in an array of reaction vessels, often using automated liquid handlers. Solid-phase synthesis involves attaching the quinoline scaffold or one of the building blocks to a solid support, such as a resin bead, and then carrying out the subsequent reactions. This allows for the use of excess reagents and simplified purification, as byproducts and excess reagents can be washed away.

Multicomponent reactions are particularly amenable to combinatorial synthesis due to their convergent nature. By varying the different starting components in a systematic manner, large and diverse libraries of quinoline derivatives can be generated efficiently. For example, in a Doebner-type synthesis, a library of anilines, aldehydes, and pyruvic acid derivatives can be reacted in a combinatorial fashion to produce a library of quinoline-4-carboxylic acids. These can then be further diversified by converting the carboxylic acid to an amide or ester library.

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In recent years, there has been a significant effort to develop greener synthetic routes to quinolines.

Key areas of focus in the green synthesis of quinolines include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, including the use of recyclable catalysts, to reduce waste and improve atom economy. Nanocatalysts are also gaining attention in this area.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which reduces the need for purification of intermediates and minimizes solvent usage.

Multicomponent reactions inherently align with the principles of green chemistry due to their high atom economy and convergence. The development of catalyst-free or water-based MCRs for quinoline synthesis represents a significant step towards more sustainable chemical manufacturing.

Reaction Mechanisms and Chemical Reactivity of 4 2 Chlorobenzoyl Quinoline

Mechanistic Elucidation of Synthetic Pathways

The synthesis of the quinoline (B57606) scaffold can be achieved through numerous classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgpharmaguideline.com Modern methods often employ transition-metal catalysis to construct the quinoline ring system with high efficiency and regioselectivity. mdpi.comorganic-chemistry.orgnih.gov The introduction of the 4-(2-chlorobenzoyl) substituent can be envisioned through several routes, such as a Friedel-Crafts acylation of a pre-formed quinoline or, more commonly, by constructing the quinoline ring from precursors already containing the necessary fragments.

For instance, a plausible approach involves a variation of the Friedländer synthesis, which entails the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com In this context, the reaction would be between 2-aminobenzaldehyde (B1207257) and 1-(2-chlorophenyl)-2-(methylene)ethan-1-one, proceeding through key intermediates to form the final product.

The formation of the quinoline ring in many synthetic pathways proceeds through distinct, reactive intermediates such as imines and enamines. nih.govnih.gov

Imines (Schiff Bases): In syntheses like the Doebner-von Miller or Friedländer reactions, the initial step is often the acid-catalyzed reaction between an aniline (B41778) derivative and a carbonyl compound. pharmaguideline.comlibretexts.org This nucleophilic addition forms a carbinolamine intermediate, which then dehydrates to generate an imine or Schiff base. libretexts.orgresearchgate.net Subsequent cyclization and oxidation steps lead to the aromatic quinoline ring. For example, the reaction of an aniline with an α,β-unsaturated aldehyde first forms an imine, which then serves as the backbone for the intramolecular cyclization. mdpi.com

Enamines: The Combes synthesis of quinolines provides a clear example of an enamine intermediate. iipseries.org This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. The aniline first reacts with one of the carbonyl groups to form an enamine. This enamine is more stable than the corresponding imine in this context and undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the substituted quinoline. iipseries.orgmasterorganicchemistry.com Enamines are potent nucleophiles at their α-carbon, which facilitates this key ring-forming step. masterorganicchemistry.com

Radical Cations: More contemporary synthetic methods, such as certain Povarov-type reactions, can involve radical cation intermediates. organic-chemistry.org These reactions, often catalyzed by Lewis acids like FeCl₃, can proceed via a [4+2] annulation. An imine, generated in situ, acts as the azadiene, which reacts with an alkene. The mechanism may involve a single-electron transfer (SET) from the alkene or another species to the catalyst or an oxidant, generating a radical cation that initiates the cycloaddition cascade. organic-chemistry.org

Catalysts and reaction conditions are paramount in directing the synthesis of quinolines, influencing reaction rates, yields, and even the type of intermediates formed. nih.gov

Acid Catalysis: Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, FeCl₃) are widely used. iipseries.orgorganic-chemistry.org They play multiple roles: activating carbonyl groups for nucleophilic attack, catalyzing the formation of imine/enamine intermediates through dehydration of carbinolamines, and promoting the final cyclization and aromatization steps. iipseries.orgmasterorganicchemistry.com For example, concentrated sulfuric acid is essential in the Skraup and Combes syntheses for both dehydration and cyclization. iipseries.orgpharmaguideline.com

Transition-Metal Catalysis: Modern synthetic strategies frequently utilize transition metals like palladium, copper, ruthenium, and nickel. mdpi.comrsc.org These catalysts enable novel reaction pathways, often under milder conditions. For instance, palladium catalysts can facilitate annulation reactions of o-iodoanilines with propargyl alcohols. organic-chemistry.org Copper catalysts are effective in cascade reactions that can involve decarboxylation and cyclization steps. organic-chemistry.org These catalysts often operate through oxidative addition, reductive elimination, and other organometallic elementary steps, guiding the reactants through a catalytic cycle to the desired product.

Reaction Conditions: Temperature is a critical parameter. In the Conrad-Limpach-Knorr synthesis, for example, the reaction of anilines with β-ketoesters at lower temperatures yields a β-amino acrylate (B77674) (an enamine derivative), leading to 4-quinolones upon cyclization. In contrast, higher temperatures favor the formation of a β-ketoester anilide, which cyclizes to a 2-quinolone. pharmaguideline.com The choice of solvent can affect reactant solubility and stabilize intermediates, while the presence of an oxidant (e.g., nitrobenzene (B124822) in the Skraup synthesis, or O₂ in some aerobic reactions) is often necessary for the final aromatization step. pharmaguideline.commdpi.com

Table 1: Influence of Catalysts on Quinoline Synthesis Mechanisms

| Catalyst Type | Example(s) | Role in Mechanism | Relevant Synthesis |

|---|---|---|---|

| Brønsted Acid | H₂SO₄, PPA | Activates carbonyls, catalyzes dehydration and cyclization. | Skraup, Combes iipseries.orgpharmaguideline.com |

| Lewis Acid | FeCl₃, ZnCl₂ | Promotes imine formation and [4+2] annulation. | Povarov-type reactions organic-chemistry.org |

| Transition Metal | Pd(OAc)₂, Cu(I) | Enables C-H activation, cross-coupling, and cascade reactions. | Modern Annulations mdpi.comorganic-chemistry.org |

| Base Catalyst | DABCO, KOH | Promotes condensation and cyclization in specific multi-component reactions. | Friedländer, DABCO-catalyzed syntheses pharmaguideline.comnih.gov |

Intrinsic Reactivity of the 4-(2-Chlorobenzoyl)quinoline Core

The reactivity of this compound is a composite of the electronic properties of the quinoline heterocycle and the attached aroyl substituent.

The quinoline ring system exhibits dual reactivity. It is a weak tertiary base (pKa of quinolinium ion is ~4.9) due to the lone pair of electrons on the nitrogen atom, allowing it to form salts with acids. nih.gov

Electrophilic Substitution: The pyridine (B92270) part of the quinoline ring is electron-deficient due to the electronegative nitrogen atom and is therefore deactivated towards electrophilic attack. In contrast, the benzene (B151609) ring is more electron-rich. Consequently, electrophilic substitution reactions such as nitration or halogenation occur preferentially at positions 5 and 8. pharmaguideline.com The presence of the strongly electron-withdrawing 4-benzoyl group further deactivates the entire ring system to electrophilic attack.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. While this compound does not have a leaving group at these positions, this intrinsic reactivity is fundamental to the synthesis of many 4-substituted quinolines, which often start from a 4-chloroquinoline (B167314) precursor. researchgate.net The chlorine atom at the 4-position of 4-chloroquinoline is readily displaced by a variety of nucleophiles. researchgate.net

The benzoyl group and its chloro substituent offer specific sites for chemical transformation.

Carbonyl Group: The ketone carbonyl is electrophilic and can undergo standard nucleophilic addition reactions. It can be reduced to a secondary alcohol, [phenyl(quinolin-4-yl)methanol], using reducing agents like sodium borohydride. It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols or be converted to an imine or oxime through condensation with primary amines or hydroxylamine, respectively.

Chloro Substituent: The chlorine atom is attached to an aromatic ring and is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless under harsh conditions or if the ring is further activated by other electron-withdrawing groups. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions. For example, it can participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), or Buchwald-Hartwig aminations (with amines) using a suitable palladium or copper catalyst. These reactions would allow for the synthesis of a wide array of derivatives by replacing the chlorine atom with other functional groups.

The quinoline ring is a stable aromatic system, resistant to oxidation under mild conditions. pharmaguideline.com However, the molecule can degrade under specific chemical or environmental stresses.

Oxidative Degradation: Strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring of the quinoline nucleus while leaving the pyridine ring intact, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). pharmaguideline.com

Hydrolytic and pH Stability: The molecule is generally stable in neutral aqueous conditions. Under extreme acidic or alkaline conditions, degradation may be initiated, although the core structure is robust. nih.gov Biodegradation studies of quinoline show that microorganisms typically initiate degradation by hydroxylating the ring, often leading to intermediates like 8-hydroxycoumarin (B196171) or 2-hydroxyquinoline, followed by ring cleavage. nih.govresearchgate.net While these are biological pathways, they suggest that chemical degradation under harsh oxidative or hydrolytic conditions could proceed through similar hydroxylated intermediates before the aromatic system is compromised.

Photochemical Stability: The presence of the benzoyl chromophore makes the molecule susceptible to photochemical reactions. Aromatic ketones can absorb UV light and undergo various reactions, such as photoreduction or Norrish-type cleavage, depending on the reaction environment. This could represent a potential degradation pathway upon exposure to sunlight.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 2 Chlorobenzoyl Quinoline Analogs in Vitro Focus

Methodologies for Investigating SAR in Substituted Quinoline (B57606) Systems

The systematic investigation of SAR in quinoline-based compounds involves a variety of chemical and biological techniques to understand how different structural modifications influence their activity.

The placement of substituents on the quinoline ring is a critical determinant of biological activity. Studies on various quinoline derivatives have demonstrated that the position of functional groups significantly impacts their potency and selectivity. For instance, in a series of dequalinium (B1207927) analogues, which are blockers of small conductance Ca2+-activated K+ channels, the substituent at the 4-position of the quinoline ring was found to be a significant contributor to their blocking potency. A quantitative structure-activity relationship (QSAR) analysis revealed a correlation between the blocking potency and the electronic properties (sigma R) of the substituent at this position for several analogs. nih.gov

Furthermore, research on 3-arylisoquinolinones showed that meta-substitution on the aryl ring dramatically enhances antiproliferative activity by promoting binding to microtubules, whereas para-substituted analogs are significantly less active. acs.org This highlights the importance of positional isomerism in determining the biological effect. The position of a fluorine atom on the primary isoquinolinone ring, however, did not appear to be a limiting factor for the antiproliferative activity of meta-substituted compounds. acs.org

Systematic SAR analyses of substituted 4-quinolinamines as antagonists of immunostimulatory CpG-oligodeoxynucleotides have also been conducted, leading to the synthesis of highly potent derivatives. nih.gov These studies underscore the value of positional scanning to identify key locations on the quinoline scaffold where modifications can lead to improved biological outcomes.

Table 1: Impact of Substituent Position on the Quinoline Ring

| Scaffold | Position of Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Dequalinium | 4-position | Significant contribution to K+ channel blocking potency. | nih.gov |

| 3-Arylisoquinolinone | meta-position of aryl ring | Dramatic enhancement of antiproliferative activity. | acs.org |

| 3-Arylisoquinolinone | para-position of aryl ring | Significantly lower antiproliferative activity. | acs.org |

| 4-Quinolinamines | Various | Identification of potent antagonists of CpG-oligodeoxynucleotides. | nih.gov |

Modifications to the benzoyl moiety, particularly at the 2-position, can significantly alter the binding affinity and efficacy of 4-benzoylquinoline (B1642027) derivatives. In a study of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands, it was found that compounds with small, lipophilic substituents at the meta and para-positions of the benzoyl ring were generally the most potent in activating an ecdysone-responsive gene expression system. nih.gov This suggests that the steric and electronic properties of substituents on the benzoyl ring play a crucial role in ligand-receptor interactions.

The three-dimensional conformation of a molecule is paramount for its recognition and binding to a biological target. The flexibility or rigidity of the quinoline scaffold and its substituents can dictate the preferred binding mode. For instance, the incorporation of a stilbene (B7821643) bond into an isoquinolinone moiety in novel 3-arylisoquinolinones was a key design element. acs.org The conformational differences between meta- and para-substituted analogs were found to be critical for their interaction with tubulin, with the meta-orientation allowing for occupation of a specific tubulin subpocket. acs.org

Computational studies, such as molecular docking, can provide valuable insights into the conformational preferences of ligands when bound to their targets. rsc.orgrsc.org These studies have shown that potent inhibitors often adopt a specific conformation that allows for optimal interactions with key amino acid residues in the active site. For example, molecular docking of potent quinoline-based α-glucosidase inhibitors revealed that the most active compounds adopted a linear position to optimally fit into the binding site. rsc.org

Computational Approaches for SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for elucidating SAR, predicting biological activity, and guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to understand the binding modes of quinoline derivatives and to predict their binding affinities. acs.orgnih.gov For instance, docking studies of novel quinoline-thiazole hybrids suggested their ability to interact with the BCR-ABL1 tyrosine kinase enzyme, a key target in chronic myeloid leukemia. scielo.br The calculated ligand-receptor interaction energies provide a qualitative measure of binding affinity. scielo.br

In another study, molecular docking was used to investigate the binding of quinoline derivatives to the HIV reverse transcriptase binding site, with some compounds showing higher docking scores than standard drugs. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. rsc.org For example, docking of potent quinoline-based α-glucosidase inhibitors identified hydrogen bond interactions with catalytically active site residues. rsc.org

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives

| Compound Series | Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Quinoline-thiazole hybrids | BCR-ABL1 tyrosine kinase | Interaction with the active site, with some compounds forming key interactions with Met318. | scielo.br |

| Quinoline derivatives | HIV reverse transcriptase | Good binding interactions with the active domain, with some compounds showing higher docking scores than standard drugs. | nih.gov |

| Quinoline derivatives | α-glucosidase | Linear binding mode for optimal fit; hydrogen bond interactions with catalytically active residues. | rsc.org |

| Quinoline-thiazole derivatives | DNA gyrase and Lanosterol 14α-demethylase | Clarification of binding modes to understand antimicrobial action. | acs.org |

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for activity. researchgate.net

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.net Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to build the model. nih.govresearchgate.net

For example, a QSAR study on phosphorus-substituted quinoline derivatives as topoisomerase inhibitors used descriptors calculated from Density Functional Theory (DFT) to correlate anti-proliferative activity with electronic and structural features. researchgate.net A reliable QSAR model was also developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which can be used to predict the inhibitory activity of new compounds. nih.gov The predictive power of QSAR models is assessed through internal and external validation procedures to ensure their robustness. mdpi.com

Computational and Theoretical Chemistry Studies of 4 2 Chlorobenzoyl Quinoline

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about the molecule's geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. researchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

For substituted quinolines, DFT has been successfully employed to correlate theoretical findings with experimental data. nih.gov For instance, studies on various quinoline (B57606) derivatives have shown that methods like B3LYP with basis sets such as 6-311+G(d,p) or 6-311G(d,p) provide optimized geometries that are in good agreement with X-ray crystallography data. researchgate.netresearchgate.net Beyond geometry, DFT is used to calculate crucial electronic properties that govern molecular behavior. rsc.org These properties include dipole moment, total energy, and binding energy, which are essential for understanding the molecule's polarity and stability. researchgate.net

Table 1: Example of DFT-Calculated Properties for a Substituted Quinoline Derivative (Note: Data is illustrative, based on typical values for similar compounds as specific data for 4-(2-Chlorobenzoyl)quinoline is not available in the cited literature.)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -985.4 Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.25 Debye | B3LYP/6-311G(d,p) |

| C=O Bond Length | 1.23 Å | B3LYP/6-311G(d,p) |

| C-Cl Bond Length | 1.75 Å | B3LYP/6-311G(d,p) |

Ab Initio Methods for Ground State Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. While DFT methods are generally more common for larger molecules, ab initio calculations like HF, often with a suitable basis set like 6-311G(d,p), are valuable for providing a fundamental understanding of the electronic ground state and for serving as a starting point for more complex calculations. ajchem-a.com These methods are instrumental in computing the molecular orbitals and their energies from first principles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.orgmalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org DFT calculations are routinely used to compute the energies of these frontier orbitals and predict the reactive nature of molecules. rsc.org For various quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic characteristics and reactivity profiles. nih.govrsc.org

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Quinoline (Note: Data is illustrative, based on typical values for similar compounds.)

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.58 | Electron-donating ability |

| ELUMO | -2.45 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.13 | Chemical reactivity and stability |

From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. chemrxiv.org

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These areas typically correspond to lone pairs of heteroatoms (like oxygen or nitrogen).

Blue: Regions of most positive electrostatic "potential", which are electron-deficient and susceptible to nucleophilic attack. These areas are often located around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For quinoline derivatives, MEP maps can identify the reactive sites. For this compound, the carbonyl oxygen atom would be expected to be a region of high negative potential (red), indicating a likely site for electrophilic interaction. The nitrogen atom of the quinoline ring also represents a nucleophilic center. nih.gov Conversely, the hydrogen atoms on the aromatic rings would show positive potential (blue). Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and biological recognition processes. malayajournal.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules. researchgate.net

For quinoline derivatives, MD simulations are particularly useful for studying their interactions with biological targets, such as proteins or enzymes. researchgate.net A typical study would involve docking the quinoline derivative into the active site of a target protein and then running an MD simulation to assess the stability of the resulting complex. researchgate.netnih.gov Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand within the binding site.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Studies on similar compounds have used MD simulations to confirm the stability of ligand-protein complexes, providing a dynamic picture that complements the static view from molecular docking. researchgate.net

Theoretical Support for Spectroscopic Characterization

Computational methods provide powerful support for the experimental characterization of molecules using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, chemists can confidently assign specific vibrational modes (e.g., C=O stretch, C-H bend, C-Cl stretch) to the observed peaks. researchgate.netresearchgate.net For a molecule like this compound, theoretical calculations would help assign the characteristic stretching frequency of the benzoyl carbonyl group and vibrations associated with the substituted quinoline and chlorophenyl rings. semanticscholar.orgvscht.cz

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. ipb.pt Theoretical NMR calculations are invaluable for assigning signals in complex spectra and for confirming the proposed structure of a newly synthesized compound. nih.gov Studies on various quinoline derivatives have demonstrated an excellent correlation between theoretically calculated and experimentally measured NMR chemical shifts, validating both the computational method and the experimental structure determination. nih.govclockss.org

Predicted Vibrational Spectra (FT-IR, Raman)

Theoretical calculations are instrumental in predicting the vibrational modes of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FT-IR) and Raman spectra. By employing methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies of a molecule in its optimized geometric structure can be computed. nih.gov

The predicted wavenumbers and intensities for both FT-IR and Raman spectra allow for a detailed assignment of the vibrational modes of the molecule. This includes stretching, bending, and torsional vibrations of specific bonds and functional groups. For a molecule like this compound, this would involve the characteristic vibrations of the quinoline ring system, the benzoyl group, and the carbon-chlorine bond.

A comparison of theoretically predicted spectra with experimental data, when available, can confirm the molecular structure and provide a deeper understanding of the molecule's vibrational properties. For instance, studies on other quinoline derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and methodological approximations. nih.gov

Table 1: Representative Predicted Vibrational Modes for a Quinoline Derivative (Hypothetical Data for this compound)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted FT-IR Intensity | Predicted Raman Activity |

| C-H stretching (aromatic) | 3100-3000 | Medium | Strong |

| C=O stretching (benzoyl) | ~1670 | Strong | Medium |

| C=N stretching (quinoline) | ~1600 | Strong | Medium |

| C=C stretching (aromatic) | 1600-1450 | Strong | Strong |

| C-Cl stretching | ~750 | Strong | Medium |

| Ring breathing (quinoline) | ~1070 | Medium | Strong |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would yield. Specific calculated values for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., ¹H, ¹³C, ¹⁵N)

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule, which are fundamental for its structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic magnetic shielding tensors, from which the chemical shifts are derived. nih.gov

These calculations can provide predicted ¹H, ¹³C, and ¹⁵N NMR spectra. The theoretical chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Such computational studies on various quinoline derivatives have demonstrated a good correlation between the calculated and experimental chemical shifts.

For this compound, these calculations would predict the chemical shifts for each unique hydrogen, carbon, and nitrogen atom in the molecule, reflecting their specific chemical environment. Discrepancies between predicted and experimental spectra can often be explained by factors such as solvent effects and intermolecular interactions that are not always fully accounted for in the theoretical models for the gaseous state. nih.gov

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data for this compound)

¹H NMR Chemical Shifts (ppm relative to TMS)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline H-2 | ~8.9 |

| Quinoline H-3 | ~7.8 |

| Quinoline H-5 | ~8.1 |

| Quinoline H-8 | ~8.2 |

| Benzoyl H-3' | ~7.5 |

¹³C NMR Chemical Shifts (ppm relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Benzoyl) | ~195 |

| Quinoline C-2 | ~150 |

| Quinoline C-4 | ~148 |

| Quinoline C-8a | ~149 |

| Benzoyl C-1' | ~138 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would yield. Specific calculated values for this compound are not available in the reviewed literature.

In Vitro Biological Target Identification and Mechanistic Elucidation for 4 2 Chlorobenzoyl Quinoline

Methodologies for Identifying Molecular Targets and Interaction Mechanisms

Identifying the specific biomolecules with which a compound interacts is fundamental to understanding its biological activity. A range of in vitro techniques are employed for this purpose, from enzyme-based assays to broad, unbiased proteomics approaches.

Enzyme assays are a primary method for determining if a compound can modulate the activity of a specific enzyme, a common mechanism for drug action. For quinoline-based structures, key enzymatic targets have been identified, particularly those involved in DNA replication and cellular metabolism.

DNA Gyrase and Topoisomerase: Quinolone compounds are well-known antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.govmdpi.com Quinolones function by stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and subsequent cell death. nih.govnih.govresearchgate.net This "poisoning" of the enzyme is a key event in their antibacterial action. nih.govnih.gov While many quinolones target these enzymes, specific inhibitory concentrations (IC₅₀) would need to be determined experimentally for 4-(2-Chlorobenzoyl)quinoline to confirm this activity. For example, studies on other quinoline (B57606) derivatives have determined their potent inhibitory activity against DNA gyrase. nih.gov A series of pyrazolo[4,3-f]quinoline derivatives, which include a 7-(2-chlorophenyl) substituted compound, have been synthesized and evaluated for their ability to inhibit topoisomerase I and IIα. mdpi.com

Hydrolases and Oxidoreductases: Other enzyme classes are also potential targets for quinoline derivatives. For instance, the enzyme 4-chlorobenzoyl-coenzyme A (4-CBA-CoA) dehalogenase, a hydrolase, acts on a substrate containing the 4-chlorobenzoyl moiety, catalyzing its hydrolysis to 4-hydroxybenzoyl-CoA. nih.govnih.gov Studies on this enzyme have elucidated the critical role of active site residues in substrate binding and catalysis. nih.govnih.gov While this enzyme acts on a chlorobenzoyl group rather than being inhibited by a quinoline compound, it demonstrates the recognition of this chemical motive by enzymes. There is currently no specific published data on the inhibition of hydrolases or oxidoreductases by this compound.

| Enzyme Class | General Function | Known Interaction with Quinolines/Quinolones | Specific Data for this compound |

|---|---|---|---|

| DNA Gyrase | Introduces negative supercoils into bacterial DNA | Inhibition by stabilizing enzyme-DNA complex nih.govmdpi.com | Not available |

| Topoisomerase IV | Decatenates replicated bacterial chromosomes | Inhibition by stabilizing enzyme-DNA complex nih.govnih.gov | Not available |

| Hydrolases | Catalyze the hydrolysis of chemical bonds | Some quinolinones show inhibitory activity against hydrolases like lipoxygenase mdpi.com | Not available |

| Oxidoreductases | Catalyze oxidation-reduction reactions | General quinoline derivatives have been studied for activity nih.gov | Not available |

To determine if a compound acts on a cell-surface or intracellular receptor, radioligand binding assays are commonly used. These studies measure the affinity of a compound for a specific receptor, providing insights into its potential signaling pathways. The quinoline scaffold is present in molecules that have been shown to bind to a variety of receptors.

For example, different classes of quinoline derivatives have been identified as potent modulators of G-protein coupled receptors (GPCRs). A series of 4-arylquinoline-2-carboxamides were discovered as selective negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov Other research has focused on pyrazolo[4,3-c]quinolin-3-ones as high-affinity ligands for the central benzodiazepine (B76468) receptor. researchgate.net Additionally, quinoline derivatives have been investigated as antagonists for the dopamine (B1211576) D4 receptor and the melanin-concentrating hormone receptor 1 (MCHR1). nih.govnih.gov There are no specific receptor binding studies published for this compound itself.

In Vitro Functional and Mechanistic Studies

Once potential targets are identified, functional studies are conducted to understand the downstream cellular consequences of the compound-target interaction. These assays can reveal the compound's mechanism of action in a physiological context.

Given that a primary mechanism for many quinoline-based compounds involves interaction with DNA topoisomerases, direct studies of DNA interaction are crucial. These studies assess whether the compound can bind to DNA, intercalate between base pairs, or induce DNA strand breaks.

Many quinoline derivatives have been shown to interact with DNA. biointerfaceresearch.com Some function as DNA intercalators, inserting their planar aromatic ring system between the base pairs of the DNA double helix. mdpi.com This can disrupt DNA replication and transcription. Other quinoline-based compounds have been shown to induce DNA cleavage, either directly or by inhibiting enzymes like topoisomerase II, which results in DNA damage. nih.govnih.govresearchgate.netmdpi.com For instance, an in silico study of a dimethoxy-cyclopentanecarboxamide derivative of quinoline predicted that the quinoline scaffold intercalates between the cleaved DNA ends within the active site of topoisomerase I, preventing the religation of the DNA strand. mdpi.com While these mechanisms are established for the broader class of compounds, specific DNA cleavage or intercalation assays have not been reported for this compound.

| Interaction Type | Mechanism | Relevance to Quinolines | Specific Data for this compound |

|---|---|---|---|

| DNA Intercalation | Planar molecule inserts between DNA base pairs, distorting the helix. | A known mechanism for some planar quinoline derivatives. mdpi.com | Not available |

| DNA Cleavage | Induction of single- or double-strand breaks in DNA. | Often mediated by inhibition of topoisomerases, leading to stabilized cleavage complexes. nih.govresearchgate.net | Not available |

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. nih.govfrontiersin.org This system regulates virulence, biofilm formation, and other collective behaviors. princeton.edu The opportunistic pathogen Pseudomonas aeruginosa utilizes a QS system that involves signaling molecules known as 2-alkyl-4-quinolones (AQs), with the most prominent being the Pseudomonas quinolone signal (PQS). nih.govnih.gov These molecules bind to the transcriptional regulator PqsR to control the expression of virulence genes. nih.gov

The structural characteristics of this compound differ from the 2-alkyl-4-quinolones that are the native ligands for the PqsR receptor. There is no published research to indicate that this compound can modulate bacterial quorum sensing pathways, and its potential to act as an agonist or antagonist of QS receptors like PqsR remains to be investigated.

Inhibition of Multidrug Resistance Proteins (MRP2)

Multidrug resistance proteins (MRPs) are crucial players in the development of resistance to various therapeutic agents by actively transporting a wide range of substrates out of cells. A key member of this family, Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is predominantly expressed in the apical membrane of polarized cells such as hepatocytes and renal proximal tubule cells, where it mediates the efflux of organic anions, including many drug conjugates. solvobiotech.comevotec.com The inhibition of MRP2 is a significant area of research aimed at overcoming multidrug resistance in cancer and improving the efficacy of various drugs. nih.gov

While direct studies on the inhibitory effect of this compound on MRP2 are not extensively documented in publicly available research, the broader class of quinoline derivatives has been investigated for interactions with ABC transporters. The structural features of the quinoline core, combined with various substitutions, can influence the affinity and inhibitory potential of these compounds towards MRPs. The investigation into whether this compound or its metabolites can modulate MRP2 activity is a critical step in understanding its potential as a chemosensitizing agent. Such studies would typically involve in vitro transport assays using membrane vesicles from cells overexpressing MRP2 or polarized cell monolayer transport assays. These experiments would quantify the ability of the compound to inhibit the transport of known MRP2 substrates, thereby providing insights into its potential to reverse MRP2-mediated drug resistance.

Table 1: Investigational Approaches for MRP2 Inhibition

| Assay Type | Description | Key Parameters Measured |

| Vesicular Transport Assay | Utilizes membrane vesicles isolated from cells overexpressing MRP2. The inhibition of the transport of a fluorescent or radiolabeled MRP2 substrate by the test compound is measured. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |

| Cellular Efflux Assay | Employs polarized cell lines (e.g., MDCKII-MRP2) that form a monolayer. The ability of the test compound to reduce the efflux of a known MRP2 substrate from the cells is determined. | Efflux ratio, apparent permeability |

Investigation of Cellular Signaling Pathways and Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. Research into various quinoline derivatives has demonstrated their capacity to trigger apoptotic pathways in cancer cells through the modulation of complex cellular signaling networks. mdpi.comnih.gov For instance, other compounds containing a chlorobenzoyl moiety have been shown to induce apoptosis and cell cycle arrest through pathways such as PI3K/Akt and NF-κB. nih.gov

The investigation into the pro-apoptotic potential of this compound would involve a series of in vitro assays to delineate its mechanism of action. Initial studies would typically assess the compound's cytotoxicity against various cancer cell lines. Subsequent mechanistic studies would focus on identifying the specific signaling cascades and molecular events leading to cell death.

Key areas of investigation include the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov The involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis would be explored by examining changes in mitochondrial membrane potential, the release of cytochrome c, and the expression levels of Bcl-2 family proteins. Furthermore, the impact of this compound on critical cell survival signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, would be a focal point of the investigation.

Table 2: Methodologies for Apoptosis and Signaling Pathway Investigation

| Experimental Approach | Objective | Typical Assays |

| Cell Viability and Cytotoxicity | To determine the concentration-dependent effect of the compound on cell proliferation and survival. | MTT assay, LDH release assay |

| Apoptosis Detection | To confirm the induction of apoptosis and quantify the apoptotic cell population. | Annexin V/Propidium Iodide staining, TUNEL assay |

| Caspase Activation | To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9). | Caspase activity assays (fluorometric or colorimetric) |

| Mitochondrial Pathway Analysis | To assess the involvement of the intrinsic apoptotic pathway. | Mitochondrial membrane potential assays (e.g., JC-1 staining), Cytochrome c release assays (Western blotting) |

| Signaling Pathway Profiling | To identify the cellular signaling pathways modulated by the compound. | Western blotting for key signaling proteins (e.g., Akt, ERK, p53), Kinase activity assays |

Development of Advanced In Vitro Screening Platforms

The discovery and development of novel therapeutic agents from the quinoline chemical scaffold rely on the availability of robust and efficient in vitro screening platforms. mdpi.com These platforms are essential for the high-throughput screening of large compound libraries to identify initial hits, followed by more detailed secondary screening to characterize their biological activities.

Advanced in vitro screening platforms often utilize a combination of cell-based and target-based assays. Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect within a living cell. mdpi.com These can range from simple proliferation assays to more complex high-content screening (HCS) assays that can simultaneously measure multiple cellular parameters, such as cell morphology, protein localization, and organelle health.

Target-based screening, on the other hand, focuses on the interaction of a compound with a specific purified protein or enzyme. Virtual screening and molecular docking are powerful computational tools used in the initial stages to predict the binding of quinoline derivatives to specific protein targets, thereby prioritizing compounds for experimental testing. nih.goveurekaselect.com The integration of these computational and experimental approaches accelerates the identification of promising lead compounds and provides early insights into their mechanisms of action. The development of such integrated platforms is crucial for the systematic evaluation of compounds like this compound and its analogues.

Future Directions and Research Perspectives for 4 2 Chlorobenzoyl Quinoline

Exploration of Diverse Synthetic Routes for Enhanced Yield and Selectivity

The synthesis of polysubstituted quinolines is a field of continuous innovation, moving beyond classical methods like the Friedländer and Skraup syntheses. nih.gov For a specific compound like 4-(2-Chlorobenzoyl)quinoline, which falls under the class of 4-acylquinolines, future research will concentrate on developing more efficient, sustainable, and selective synthetic protocols.

Current and emerging strategies focus on transition-metal-free reactions and novel catalytic systems. For instance, methods involving the formal [4+2] annulation of anthranils and enaminones under mild, acid-catalyzed conditions present a promising avenue. mdpi.com The future exploration for synthesizing this compound and its analogs could involve:

Photocatalysis: Utilizing visible light to drive reactions, such as the electrocyclization of 2-vinylarylimines, offers a green chemistry approach that can proceed under mild conditions, potentially improving functional group tolerance and reducing waste. mdpi.com

Cascade Reactions: Designing multi-step reactions that occur in a single pot, using precursors like 2-aminoindoles, can significantly increase efficiency by minimizing intermediate purification steps. researchgate.net

C-H Activation: Direct functionalization of the quinoline (B57606) core through C-H activation pathways would provide a more atom-economical route to novel derivatives, allowing for precise modifications to the scaffold to fine-tune its biological activity.

These advanced methods aim to overcome the limitations of traditional syntheses, such as harsh reaction conditions and limited substrate scope, thereby enabling the creation of a diverse library of this compound derivatives for biological screening.

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Traditional Methods (e.g., Friedländer) | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Well-established and understood reaction mechanisms. |

| Transition-Metal-Free Annulation | [4+2] cycloaddition reactions using simple starting materials like anthranils, often catalyzed by a mild acid. mdpi.com | Avoids heavy metal contamination, often uses milder conditions, and can be more cost-effective. |

| Photoredox Catalysis | Uses light-absorbing catalysts to initiate single-electron transfer, enabling novel bond formations under ambient temperature. mdpi.com | High selectivity, access to unique reactive intermediates, and alignment with green chemistry principles. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for precise control over parameters. | Improved safety, scalability, and reproducibility; enhanced reaction rates and yields. |

Integration of Advanced Computational Methods for Predictive Modeling and Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict and analyze molecular interactions before undertaking costly and time-consuming synthesis. nih.govnih.gov For this compound, future research will leverage increasingly sophisticated computational techniques to move beyond simple docking studies.

The next frontier in computational design involves a multi-layered approach:

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of a ligand in a protein's binding site, MD simulations can predict the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govdoi.org This provides crucial insights into the stability of binding interactions, the role of solvent molecules, and potential allosteric effects. mdpi.com For this compound, 100-nanosecond or longer simulations could reveal key conformational changes and stable interactions essential for its mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related quinoline derivatives and their biological activities, 3D-QSAR models can be built to identify the specific structural features that enhance or diminish potency. nih.gov This allows for the rational design of new derivatives with predicted high activity.

Free Energy Perturbation (FEP): These methods provide highly accurate calculations of binding affinities, enabling researchers to prioritize a small number of the most promising candidate molecules for synthesis. This is particularly valuable for optimizing lead compounds by predicting how minor chemical modifications will impact target binding.

These advanced in silico methods will guide the synthesis of next-generation analogs of this compound with enhanced potency, selectivity, and favorable pharmacokinetic properties. mdpi.com

| Computational Method | Application for this compound | Key Insights Gained |

| Molecular Docking | Predict the preferred binding pose and estimate the binding affinity to a specific protein target (e.g., a kinase). nih.gov | Initial identification of key interactions (hydrogen bonds, π-stacking) and prioritization of potential targets. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the compound and its target protein over time in a solvated environment. researchgate.netdoi.org | Assessment of binding stability, identification of flexible regions, and understanding of the dynamic nature of the interaction. |

| 3D-QSAR / CoMFA | Correlate the 3D structural and electrostatic properties of a series of analogs with their biological activity. nih.gov | Generation of contour maps that guide structural modifications to improve potency. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study the electronic details of the binding interaction or a potential chemical reaction with the target protein. | High-accuracy understanding of bond-making/breaking events or charge transfer, crucial for covalent inhibitors. |

Investigation of Polypharmacology and Multi-Target Ligand Design

The traditional "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology—designing single compounds that can modulate multiple targets simultaneously. researchgate.net This approach is particularly promising for complex diseases like cancer, where targeting multiple signaling pathways can lead to synergistic effects and overcome drug resistance. nih.gov

The quinoline scaffold is well-suited for developing multi-target agents. researchgate.netmdpi.com Future research on this compound should focus on:

Target Deconvolution: Using computational and experimental methods to identify the full range of biological targets with which the compound interacts. This can reveal unexpected therapeutic opportunities or potential off-target effects.

Rational Multi-Target Design: Instead of discovering multi-target activity by chance, future efforts will involve intentionally designing derivatives of this compound to inhibit a specific combination of targets. For example, a derivative could be engineered to simultaneously inhibit a key cancer-driving protein kinase and a drug efflux pump that contributes to resistance. mdpi.com

Synergistic Inhibition: Investigating combinations of targets where simultaneous inhibition by a single molecule could be more effective than a combination of separate drugs. For quinoline-based compounds, promising targets include receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are involved in interconnected carcinogenic pathways. nih.govnih.gov

This strategy aims to create more effective and robust therapies by addressing the complexity of disease biology at the molecular level.

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future directions include:

Generative AI for De Novo Design: Using generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), researchers can design entirely new molecules based on the this compound scaffold. patsnap.com These models can be trained to optimize for multiple desired properties simultaneously, such as high target affinity, good metabolic stability, and synthetic accessibility. optibrium.comardigen.com

Predictive Modeling: AI models can be trained on large chemical and biological datasets to predict a wide range of properties for virtual compounds, including binding affinity, solubility, and potential toxicity. annualreviews.orgdanaher.com This allows for the rapid in silico screening of millions of virtual derivatives, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govharvard.edu

Retrosynthesis Prediction: AI tools can analyze the structure of a complex target molecule and propose viable synthetic routes, accelerating the process of chemical synthesis planning.

| AI/ML Application | Function | Impact on this compound Research |

| Generative Chemistry | Designs novel molecules with desired properties from scratch or based on a starting scaffold. patsnap.comharvard.edu | Creates a diverse set of innovative analogs that a human chemist might not have conceived, expanding the explorable chemical space. |

| Property Prediction (QSAR/Imputation) | Predicts biological activity, ADMET properties, and physicochemical characteristics of virtual compounds. optibrium.comnih.gov | Enables high-throughput virtual screening to prioritize candidates, reducing the number of compounds that need to be synthesized. |

| Synthesis Planning (Retrosynthesis) | Proposes step-by-step reaction pathways to create a target molecule. optibrium.com | Accelerates the synthetic chemistry workflow by suggesting efficient and feasible routes. |

| Data Analysis | Identifies complex patterns and relationships in large biological datasets from high-throughput screening. pharmafeatures.com | Uncovers structure-activity relationships and helps in understanding the mechanism of action. |

Development of Advanced Analytical Techniques for Mechanistic Studies

A deep understanding of how a compound interacts with its biological target is crucial for its development into a therapeutic agent. For this compound, future research must employ advanced analytical techniques to move beyond simple measures of potency (IC50) and delve into the specifics of its mechanism of action.

Key areas for future investigation include:

Target Engagement Assays: It is essential to confirm that the compound binds to its intended target within a cellular environment. Techniques like the NanoBRET™ Target Engagement assay allow for the quantitative measurement of compound binding to a specific kinase in live cells, providing more physiologically relevant data. catapult.org.uk

Binding Kinetics and Thermodynamics: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on the binding kinetics (on/off rates) and thermodynamic profile of the drug-target interaction. reactionbiology.com A long residence time (slow off-rate) can often lead to more durable pharmacological effects.

High-Resolution Structural Biology: Obtaining a high-resolution crystal or cryogenic electron microscopy (Cryo-EM) structure of this compound bound to its target protein would provide the ultimate atomic-level detail of the binding mode, guiding further structure-based drug design.

Proteomics and Mass Spectrometry: Techniques like tandem mass spectrometry can be used to profile inhibitor selectivity across the entire kinome in a cell lysate. nih.gov Furthermore, methods like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can map the binding site and reveal allosteric changes in protein conformation upon ligand binding.